methyl 4-{2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate
Description
Methyl 4-{2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate is a synthetic compound featuring a methyl benzoate core linked via an acetamido group to a pyridazinone ring substituted with a 3,4-dimethylphenyl group. Its molecular formula is C₂₂H₂₃N₃O₄, with a molecular weight of 393.44 g/mol. Such structural features suggest applications in medicinal chemistry, particularly in targeting enzymes like phosphodiesterases or kinases .
Properties
IUPAC Name |
methyl 4-[[2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-14-4-5-17(12-15(14)2)19-10-11-21(27)25(24-19)13-20(26)23-18-8-6-16(7-9-18)22(28)29-3/h4-12H,13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOKDSYSZRUUPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 4-{2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Acylation Reaction: The pyridazinone core is then acylated with 3,4-dimethylphenyl acetic acid derivatives using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the acylated product with methyl 4-aminobenzoate under acidic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Methyl 4-{2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the ester and amide bonds, yielding the corresponding acids and amines.
Scientific Research Applications
Methyl 4-{2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and anticancer agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of methyl 4-{2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound is compared to ethyl benzoate derivatives from a 2011 Molecules study () and a benzodioxin-containing pyridine derivative (). Key structural and functional differences are outlined below:
Structural Features
Key Observations
Ester Group: The target compound uses a methyl ester, while analogs in employ ethyl esters.
Linker Chemistry: The acetamido linker in the target compound provides hydrogen-bonding capability via the amide carbonyl, contrasting with the phenethylamino (I-6230, I-6232, I-6273), phenethylthio (I-6373), and phenethoxy (I-6473) linkers. Thioether linkers (e.g., I-6373) may enhance stability against oxidative degradation .
Heterocyclic Moieties: The 6-oxo-pyridazinone core in the target compound differs from the pyridazine (I-6230, I-6232) and isoxazole (I-6273, I-6373, I-6473) rings in analogs. Pyridazinones are known for their electron-deficient nature and ability to engage in tautomerism, which can influence binding to biological targets like kinases .
Compound (CS-0309467): This compound features a benzodioxin-pyridine scaffold, which is structurally distinct from the target’s pyridazinone-benzoate system. Its dimethylaminomethyl group introduces basicity, contrasting with the neutral acetamido linker in the target compound .
Research Implications
- Pharmacokinetics : The methyl ester in the target compound may confer shorter half-life than ethyl analogs but could improve solubility.
- Bioactivity: Pyridazinones are associated with anti-inflammatory and cardiovascular applications, whereas isoxazoles are common in antimicrobial agents. The target’s 3,4-dimethylphenyl group may optimize interactions with hydrophobic enzyme pockets.
- Synthetic Feasibility : The acetamido linker simplifies synthesis compared to thioether or ethoxy linkers, which require additional protection/deprotection steps .
Biological Activity
Methyl 4-{2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate is a complex organic compound that belongs to the class of substituted benzoates and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 358.41 g/mol
- IUPAC Name : this compound
The compound features a benzoate moiety linked to a dihydropyridazine derivative, which is significant for its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer activity. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs) .
- Case Study : A study involving human breast cancer cell lines demonstrated that the compound inhibited cell proliferation by up to 70% at concentrations of 10 µM, indicating its potential as a chemotherapeutic agent .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens:
- In Vitro Studies : Tests against Gram-positive and Gram-negative bacteria revealed minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL, suggesting effective antibacterial activity .
- Mechanism : The antimicrobial effect is believed to stem from the disruption of bacterial cell membranes and interference with metabolic pathways .
Anti-inflammatory Effects
Inflammation is a critical factor in numerous diseases, and this compound has been evaluated for anti-inflammatory properties:
- Research Findings : In animal models of acute inflammation, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 .
- Potential Applications : These findings suggest that the compound could be beneficial in treating inflammatory diseases such as arthritis or colitis.
Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Anticancer | Inhibits proliferation by 70% at 10 µM | Induction of apoptosis via caspase activation |
| Antimicrobial | MICs: 15 - 30 µg/mL | Disruption of cell membranes |
| Anti-inflammatory | Significant reduction in TNF-alpha and IL-6 | Modulation of inflammatory pathways |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
